![molecular formula C23H16BrNO2S B2548146 1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone CAS No. 304862-02-0](/img/structure/B2548146.png)
1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C23H16BrNO2S and its molecular weight is 450.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Background on Brominated Compounds
Brominated compounds, such as brominated flame retardants (BFRs), have been extensively studied for their environmental prevalence, toxicity, and bioaccumulation characteristics. These studies are crucial for understanding the impact of these compounds on human health and ecosystems. The research on BFRs encompasses their occurrence in indoor air, dust, consumer goods, and food, with specific emphasis on their EU registration, risks, and the need for comprehensive environmental fate and toxicity investigations. Significant gaps exist in the knowledge concerning numerous novel BFRs, highlighting the necessity for optimized analytical methods and further research on their indoor environmental presence, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020; Hsu et al., 2018).
Environmental Presence and Impact
The environmental analysis of BFRs, particularly higher brominated diphenyl ethers and decabromodiphenyl ethane, has identified several critical issues such as sample contamination, analyte degradation during sample preparation, and the selection of appropriate detection methods. This extensive literature review underscores the complexities involved in accurately measuring these compounds in environmental samples and the importance of developing robust analytical methods to facilitate progress in the analysis of emerging contaminants like decabromodiphenyl ethane (Kierkegaard, Sellström, & McLachlan, 2009).
Potential for Human Exposure and Toxicity
The ubiquity of PBDEs in the environment and their associated health risks have been a major concern. Studies have focused on the sources, human external exposure pathways, levels, trends, and health risks of PBDEs in the human body globally. It has been found that dietary intake and dust ingestion are dominant human exposure pathways. PBDE levels are generally declining worldwide due to their phasing out. However, regions with PBDE production or e-waste recycling activities have shown higher human exposure levels. The primary congeners detected in humans include BDE-47, -153, and -99. The human toxicity data underscore the endocrine-disrupting, developmental, and carcinogenic effects of PBDEs among different populations (Wu et al., 2020).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO2S/c24-19-13-11-16(12-14-19)20(26)15-28-23-25-21(17-7-3-1-4-8-17)22(27-23)18-9-5-2-6-10-18/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOSSXVSLKKVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethoxyphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2548063.png)
![[2-[5-(2-Methoxyphenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2548066.png)
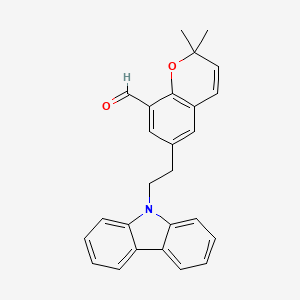
![ethyl 4-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2548069.png)
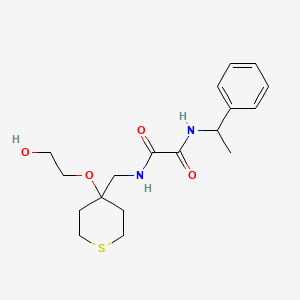
![4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide](/img/structure/B2548071.png)
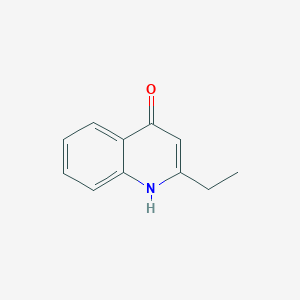
![N-[4-(acetylamino)phenyl]-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2548074.png)

![5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide](/img/structure/B2548080.png)
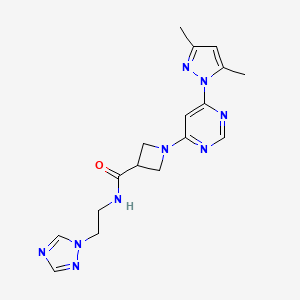

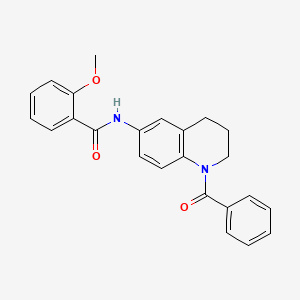
![Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2548086.png)
